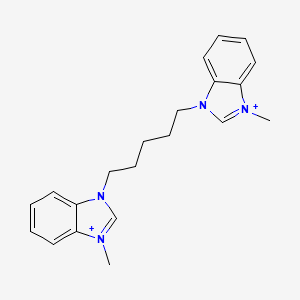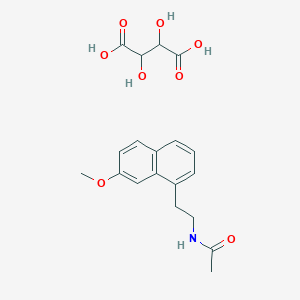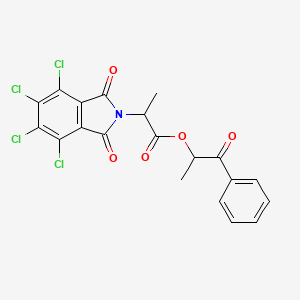
1,1'-pentane-1,5-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by its unique structure, which includes two benzimidazole units connected by a pentyl chain with a methyl group attached to each benzimidazole unit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium typically involves multiple steps. One common method involves the alkylation of benzimidazole derivatives. The process can be summarized as follows:
Starting Materials: Benzimidazole and 1-bromo-3-methylpentane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The benzimidazole is first deprotonated by the base, forming a nucleophilic species. This nucleophile then attacks the electrophilic carbon in 1-bromo-3-methylpentane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Applications De Recherche Scientifique
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole units can bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-pentylimidazolium bromide: Similar structure but with an imidazole ring instead of benzimidazole.
1-methyl-3-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole: Similar structure but with different substitution patterns.
Uniqueness
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is unique due to its dual benzimidazole structure connected by a pentyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C21H26N4+2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-methyl-3-[5-(3-methylbenzimidazol-3-ium-1-yl)pentyl]benzimidazol-1-ium |
InChI |
InChI=1S/C21H26N4/c1-22-16-24(20-12-6-4-10-18(20)22)14-8-3-9-15-25-17-23(2)19-11-5-7-13-21(19)25/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3/q+2 |
Clé InChI |
HDQYSAGGRPKUPU-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CN(C2=CC=CC=C21)CCCCCN3C=[N+](C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)



![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)


![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)

![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
